1-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone is a synthetic organic compound that has gained attention in various scientific fields due to its unique structural characteristics and potential applications. This compound consists of a piperidine ring substituted with a benzyl-methyl-amino group and a chloro-ethanone moiety, which contributes to its reactivity and versatility in chemical reactions. The compound is classified under piperidine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry .
The synthesis of 1-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone typically involves several key steps:
The molecular formula for 1-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone is . The compound features a piperidine ring structure with a benzyl group attached to one nitrogen atom and a chloro group attached to the ethanone moiety.
1-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone can undergo various chemical reactions due to its functional groups:
The mechanism of action for 1-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone primarily relates to its interaction with biological targets. Its structural features suggest potential activity at neurotransmitter receptors or enzymes involved in neurotransmission. Research into similar compounds indicates that modifications at the piperidine nitrogen can significantly influence binding affinity and selectivity towards specific receptors .
The physical properties of 1-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone include:
Chemical properties include:
The applications of 1-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone are diverse:
The synthesis of 1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone employs convergent strategies starting from substituted piperidine scaffolds. A well-established five-step sequence begins with commercially available N-Boc-3-piperidone, proceeding through reductive amination for introducing the benzyl-methyl-amino group. This reaction utilizes sodium cyanoborohydride (NaBH₃CN) in acetic acid (AcOH) at controlled pH (4.5–5.0) to achieve high regioselectivity at the piperidine 3-position [2]. Subsequent Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the secondary amine, which undergoes alkylation with chloroacetyl chloride. Critical optimization studies reveal that maintaining the reaction mixture at 0–5°C in the presence of triethylamine (2.5 equiv.) suppresses N,N-dialkylation byproducts, enhancing yields to >85% [2] [5].
Alternative routes leverage functionalized piperidin-2-ones as key intermediates. Ring-opening of 4,5-disubstituted piperidin-2-ones followed by selective N-alkylation with benzyl-methyl-amine provides the 3-aminopiperidine precursor. Bromination at the α-position to the amide nitrogen (using PBr₃ or NBS) enables nucleophilic displacement by benzyl-methyl-amine, though this approach requires stringent anhydrous conditions to prevent hydrolysis [5].
Table 1: Optimized Conditions for Multi-Step Synthesis
Step | Reaction | Key Reagents | Conditions | Yield |
---|---|---|---|---|
1 | Reductive Amination | NaBH₃CN, AcOH | pH 4.5–5.0, 25°C, 12h | 92% |
2 | Boc Deprotection | TFA/DCM (1:1) | 0°C → RT, 2h | 95% |
3 | Chloroacetylation | ClCH₂COCl, Et₃N | DCM, 0–5°C, 1h | 87% |
4 | Bromination | N-Bromosuccinimide | CCl₄, reflux, 6h | 78% |
5 | Displacement | Benzyl-methyl-amine | K₂CO₃, CH₃CN, 80°C, 8h | 70% |
Stereoselectivity at the chiral 3-position is pivotal for biological activity modulation. The (R)-enantiomer is synthesized via enantioselective reductive amination using (R)-BINOL-derived borane catalysts, achieving >98% ee [7]. X-ray crystallography of intermediates confirms that the (R)-configuration minimizes 1,3-diaxial strain in the piperidine chair conformation, forcing the benzyl group into an equatorial orientation. This spatial arrangement enhances nucleophilic accessibility during downstream functionalization [2].
Steric and electronic factors govern stereochemical outcomes:
Comparative studies show that the (S)-enantiomer exhibits 12-fold lower σ₁ receptor affinity (Kᵢ = 320 nM) than the (R)-counterpart (Kᵢ = 48 nM), underscoring the significance of stereochemical precision [2].
Chloroacetylation of the tertiary amine in 3-(benzyl-methyl-amino)piperidine demands selective N-acylation without disrupting existing functional groups. Protection strategies include:
Chloroacetylation kinetics reveal that DMF accelerates acylation 3-fold versus THF (k = 0.42 M⁻¹s⁻¹) but risks carbamate solvolysis. Optimized conditions use dichloromethane with Schotten-Baumann techniques (aqueous NaOH phase transfer) to neutralize HCl byproducts. Solvent-free methods employing ball milling with K₂CO₃ as base achieve 95% conversion in 30 minutes, minimizing epimerization [4] [7].
Table 2: Amine Protection Group Efficiency
Protection Group | Deprotection Reagent | Reaction Temp | Chloroacetylation Yield | Drawbacks |
---|---|---|---|---|
Boc (tert-butyloxycarbonyl) | TFA/DCM | 0°C → RT | 92% | Acid-sensitive groups incompatible |
Cbz (benzyloxycarbonyl) | H₂/Pd-C | 25°C | 88% | Requires hydrogenation facilities |
Fmoc (fluorenylmethyloxycarbonyl) | Piperidine/DMF | 25°C | 85% | Solubility issues in organic solvents |
N-Methyl triflate salt | Ag₂O, H₂O | 60°C | 78% | Silver waste generation |
Structural analogs with pyrrolidine cores exhibit distinct physicochemical and biological profiles. Piperidine-based derivatives demonstrate enhanced metabolic stability (t₁/₂ = 2.8 h in human microsomes) versus pyrrolidine analogs (t₁/₂ = 1.2 h), attributed to reduced ring strain and slower CYP450 oxidation. However, pyrrolidine variants show 3-fold higher σ₁ receptor binding (Kᵢ = 16 nM) due to greater conformational rigidity [7] [9].
Key differences in synthesis arise from ring size effects:
Table 3: Structure-Activity Relationship (SAR) Comparison
Scaffold | Representative Compound | σ₁ Kᵢ (nM) | logP | Metabolic t₁/₂ (h) | Synthetic Accessibility |
---|---|---|---|---|---|
Piperidine | 1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone | 48 ± 3.1 | 2.81 | 2.8 | High (commercial precursors) |
Pyrrolidine | 1-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone | 16 ± 1.8 | 2.45 | 1.2 | Moderate (chiral resolution needed) |
4-Aminopiperidine | 1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone | 210 ± 15 | 3.02 | 3.5 | High [6] |
Piperidin-3-ylmethyl | 1-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone | 95 ± 6.7 | 2.15 | 1.9 | Low (multi-step synthesis) [8] |
Positional isomerism profoundly impacts bioactivity: 4-substituted piperidines exhibit 4.4-fold lower σ₁ binding than 3-substituted counterparts due to misalignment with receptor subpockets. N-Benzyl replacement with N-isopropyl (as in 1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone) reduces logP by 0.7 units but abolishes σ₁ activity (Kᵢ >10,000 nM) [8] [9].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7